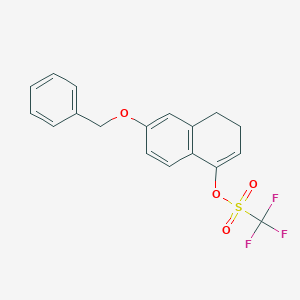
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a benzyloxy group attached to a dihydronaphthalene ring, with a trifluoromethanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(benzyloxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The trifluoromethanesulfonate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or amines substituted at the trifluoromethanesulfonate position.
Oxidation: Products include benzaldehyde derivatives.
Reduction: Products include benzyl alcohol derivatives.
科学的研究の応用
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonate group. This group can be readily displaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
類似化合物との比較
Similar Compounds
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl chloride: Similar structure but with a chloride group instead of trifluoromethanesulfonate.
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl bromide: Similar structure but with a bromide group instead of trifluoromethanesulfonate.
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl iodide: Similar structure but with an iodide group instead of trifluoromethanesulfonate.
Uniqueness
The trifluoromethanesulfonate group in 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate makes it a more reactive electrophile compared to its halide counterparts. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
特性
分子式 |
C18H15F3O4S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
(6-phenylmethoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C18H15F3O4S/c19-18(20,21)26(22,23)25-17-8-4-7-14-11-15(9-10-16(14)17)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 |
InChIキー |
VZQMDKDTFOZBKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=C1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


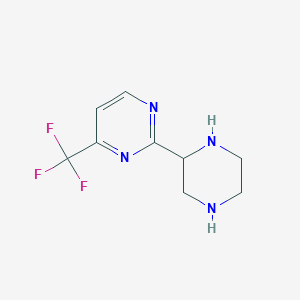
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

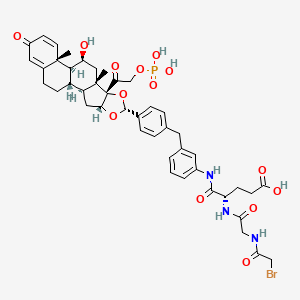
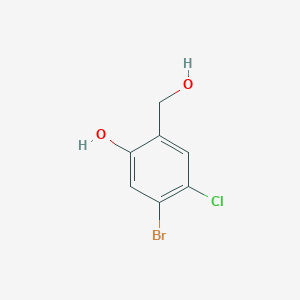

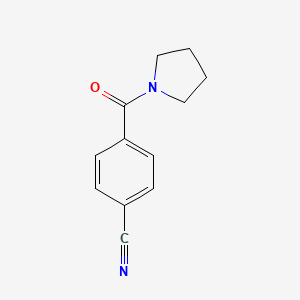
![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)
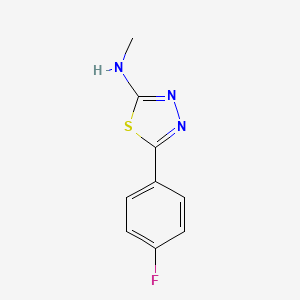

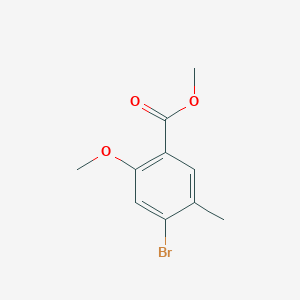
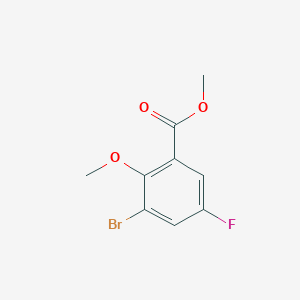
![Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride](/img/structure/B13913100.png)
